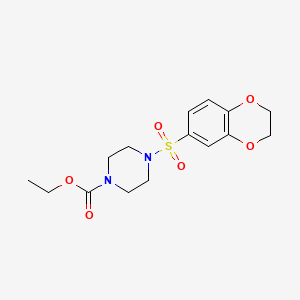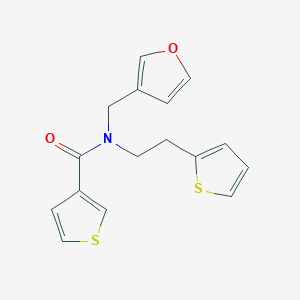![molecular formula C11H15ClN2 B2966241 (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride CAS No. 2137028-91-0](/img/structure/B2966241.png)
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride” is a chemical compound with a complex structure. It is related to other compounds such as “(1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane” and "(1S,4S)- (+)-2,5-Diazabicyclo [2.2.1]heptane dihydrobromide" . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Wirkmechanismus
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride modulates the activity of the mGluR4 receptor by binding to a specific allosteric site on the receptor. This binding results in an increase in receptor activity, leading to increased neurotransmitter release. The exact mechanism by which this occurs is not fully understood, but it is thought to involve the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, this compound has been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). This compound has also been shown to increase the number and density of dendritic spines, which are important for synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride in lab experiments is its specificity for the mGluR4 receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired level of receptor modulation.
Zukünftige Richtungen
There are several future directions for research on (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride. One area of interest is the development of more potent and selective allosteric modulators of the mGluR4 receptor. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and plasticity. Finally, there is potential for the development of this compound-based therapies for various neurological disorders.
Synthesemethoden
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis typically begins with the reaction of 2-phenylglycinol with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with 1,3-diaminopropane to form the diazabicyclo[2.2.1]heptane core structure. The final step involves the reaction of this core structure with hydrochloric acid to form the hydrochloride salt of this compound.
Wissenschaftliche Forschungsanwendungen
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, this compound has been shown to reduce motor deficits and increase dopamine release in animal models. In anxiety and depression, this compound has been shown to have anxiolytic and antidepressant effects, respectively. This compound has also been studied for its potential use in the treatment of addiction, epilepsy, and pain.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment, and should be used only in a well-ventilated area or outdoors .
Eigenschaften
IUPAC Name |
(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9;/h1-5,9,11-12H,6-8H2;1H/t9-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMNUMQBTBAIDY-ROLPUNSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2966163.png)
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966165.png)

![Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2966168.png)

![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2966172.png)

![3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2966174.png)
![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)